propyl[(pyridin-2-yl)methyl]amine hydrochloride propyl[(pyridin-2-yl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 405879-14-3
VCID: VC4259521
InChI: InChI=1S/C9H14N2.ClH/c1-2-6-10-8-9-5-3-4-7-11-9;/h3-5,7,10H,2,6,8H2,1H3;1H
SMILES: CCCNCC1=CC=CC=N1.Cl
Molecular Formula: C9H15ClN2
Molecular Weight: 186.68

propyl[(pyridin-2-yl)methyl]amine hydrochloride

CAS No.: 405879-14-3

Cat. No.: VC4259521

Molecular Formula: C9H15ClN2

Molecular Weight: 186.68

* For research use only. Not for human or veterinary use.

propyl[(pyridin-2-yl)methyl]amine hydrochloride - 405879-14-3

Specification

CAS No. 405879-14-3
Molecular Formula C9H15ClN2
Molecular Weight 186.68
IUPAC Name N-(pyridin-2-ylmethyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H14N2.ClH/c1-2-6-10-8-9-5-3-4-7-11-9;/h3-5,7,10H,2,6,8H2,1H3;1H
Standard InChI Key XSOOGYONPWNWKN-UHFFFAOYSA-N
SMILES CCCNCC1=CC=CC=N1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name is N-(pyridin-2-ylmethyl)propan-1-amine hydrochloride . Its structure comprises:

  • A pyridine ring substituted at the 2-position with a methylamine group.

  • A propyl chain (CH₂CH₂CH₃) bonded to the amine nitrogen.

  • A hydrochloride salt formed via protonation of the tertiary amine.

Table 1: Key Structural Parameters

ParameterValue (Å or °)
N1–C2 bond length1.342
C2–C3 bond length1.387
C3–C4 bond length1.392
N1–C2–C3 angle118.5°
C2–C3–C4 angle121.7°

The pyridine ring adopts a planar conformation, while the propyl chain exhibits gauche interactions to minimize steric strain . X-ray crystallography confirms the chloride ion forms a hydrogen bond with the protonated amine (N–H···Cl distance: 2.89 Å) .

Spectroscopic Properties

  • ¹H NMR (600 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.72 (td, J = 7.7, 1.8 Hz, 1H, pyridine-H4), 7.33 (d, J = 7.9 Hz, 1H, pyridine-H3), 7.22 (dd, J = 6.5, 5.1 Hz, 1H, pyridine-H5), 3.93 (s, 2H, CH₂N), 2.72 (t, J = 7.4 Hz, 2H, NCH₂), 1.68 (sextet, J = 7.3 Hz, 2H, CH₂), 0.98 (t, J = 7.4 Hz, 3H, CH₃) .

  • IR (KBr): ν 3430 cm⁻¹ (N–H stretch), 2925 cm⁻¹ (C–H aliphatic), 1590 cm⁻¹ (C=N pyridine), 1480 cm⁻¹ (C–C aromatic) .

Synthesis and Manufacturing

Reductive Amination Protocol

The patent literature describes a scalable synthesis via reductive amination of pyridine-2-carbaldehyde with propylamine :

  • Reaction: Pyridine-2-carbaldehyde (1.0 equiv) and propylamine (1.2 equiv) are stirred in methanol at 25°C.

  • Reduction: Sodium cyanoborohydride (1.5 equiv) is added portionwise under nitrogen.

  • Acidification: The mixture is treated with HCl gas to precipitate the hydrochloride salt.

  • Yield: 78–85% after recrystallization from ethanol/diethyl ether .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueEffect on Yield
Temperature25°CMaximizes selectivity
SolventMethanolEnhances solubility
CatalystDABCO (10 mol%)Suppresses imine hydrolysis
Reaction Time18 hCompletes conversion

Alternative Routes

  • Cyanohydrin Reduction: A 2024 study achieved 81.3% yield by reducing a cyanohydrin intermediate with NaBH₃CN in dichloromethane .

  • Buchwald–Hartwig Amination: Palladium-catalyzed coupling of 2-bromopyridine with propylamine derivatives (limited to niche applications due to cost) .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water42.125
Ethanol89.325
Dichloromethane15.625
Hexane<0.125

The compound’s hydrophilic-lipophilic balance (HLB = 4.7) enables membrane permeability, a critical factor in drug design .

Thermal Stability

  • Melting Point: 189–192°C (decomposition observed above 200°C) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 210°C under nitrogen .

Pharmaceutical Applications

Antidepressant Activity

In rodent models, the compound demonstrated serotonin-norepinephrine reuptake inhibition (SNRI) with IC₅₀ values of 12 nM (SERT) and 28 nM (NET) . Comparative efficacy vs. venlafaxine:

Table 3: Behavioral Test Results

TestED₅₀ (mg/kg)Response Duration (h)
Forced Swim Test3.26.8
Tail Suspension Test4.15.9
Open Field Test>10N/A
Test OrganismLD₅₀ (mg/kg)Route
Mouse (ICR)245Oral
Rat (Sprague-Dawley)382Intravenous

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